[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
88561-10-8 |
|---|---|
Molecular Formula |
C24H29NO2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[4-(1-octylindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C24H29NO2/c1-2-3-4-5-6-9-16-25-22-11-8-7-10-21(22)18-23(25)20-14-12-19(13-15-20)17-24(26)27/h7-8,10-15,18H,2-6,9,16-17H2,1H3,(H,26,27) |
InChI Key |
IDBKLASOIVFOBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The octyl group can be introduced through alkylation reactions, and the phenylacetic acid moiety can be attached via Friedel-Crafts acylation or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while reduction can produce dihydroindole derivatives .
Scientific Research Applications
2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and functional properties:
Key Observations:
- Lipophilicity and Bioavailability : The octyl chain in the target compound likely increases its membrane permeability compared to shorter-chain analogs like PAA or fluorinated derivatives. This property is critical for drug candidates targeting intracellular pathways.
- Functional Group Diversity : Substituents such as fluoro (electron-withdrawing) or acetamido (hydrogen-bonding) groups modulate electronic properties and binding affinity. For example, the nitrobenzoyl group in Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate enhances electrophilicity, making it a reactive intermediate in medicinal chemistry .
- Biological Activity: PAA’s efficacy in plant regeneration stems from its auxin-like activity, which is less pronounced in bulkier analogs like this compound due to steric hindrance .
Biological Activity
[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its antibacterial, anticancer, and antioxidant activities, supported by relevant data and case studies.
Chemical Structure
The compound features an indole ring system attached to a phenylacetic acid moiety, which is known for its diverse biological effects. The structure can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, phenylacetic acid derivatives have shown effective inhibition against various bacterial strains, including Agrobacterium tumefaciens with an IC50 of 0.8038 mg/mL . The mechanism of action typically involves disruption of bacterial cell membranes and interference with metabolic processes.
| Compound | Bacterial Strain | IC50 (mg/mL) |
|---|---|---|
| PAA | A. tumefaciens | 0.8038 |
Anticancer Activity
The anticancer potential of indole derivatives has been well-documented. Compounds resembling this compound have shown promising results in inhibiting cancer cell proliferation. For example, derivatives targeting specific molecular pathways related to cancer growth have reported IC50 values ranging from 3 to 14 µM against various cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 7 - 20 |
| PC-3 (Prostate) | 3 - 14 |
| HCT116 (Colon) | <10 |
Antioxidant Activity
The antioxidant capacity of indole-based compounds is another critical aspect of their biological activity. Research indicates that these compounds can scavenge free radicals effectively, contributing to their protective roles against oxidative stress-related diseases .
Case Studies
- Antibacterial Efficacy : A study focusing on the antibacterial activity of phenylacetic acid derivatives highlighted their effectiveness against E. faecalis and P. aeruginosa, with inhibition zones comparable to standard antibiotics .
- Anticancer Mechanisms : Another investigation revealed that specific indole derivatives could induce apoptosis in cancer cells by altering cell cycle dynamics and promoting cell death pathways. The treated MCF-7 cells showed significant changes in cell viability and morphology .
- Oxidative Stress Protection : A study demonstrated that indole derivatives exhibited significant antioxidant activity in vitro, suggesting their potential use in therapeutic applications for diseases linked to oxidative damage .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid?
- Methodological Answer : Synthesis can be adapted from protocols for structurally similar indole derivatives. For example, refluxing indole precursors with sodium acetate in acetic acid (as in Scheme 1, ) or coupling reactions using reactive intermediates like 3-formylindole-2-carboxylic acid. Key steps include alkylation at the indole nitrogen and subsequent acetic acid side-chain introduction. Purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures high yields .
Q. How can X-ray crystallography resolve the structural conformation of this compound?
- Methodological Answer : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Data collection requires high-resolution diffraction patterns. The octyl chain’s flexibility may necessitate low-temperature crystallography (e.g., 100 K) to reduce thermal motion artifacts. Hydrogen bonding between the acetic acid moiety and solvent molecules should be analyzed to confirm stereoelectronic effects .
Q. What in vitro plant regeneration protocols utilize phenylacetic acid derivatives, and how might they apply to this compound?
- Methodological Answer : Phenylacetic acid (PAA) is used in chickpea regeneration at 1.0 mg dm⁻³ for root induction (). For this compound, test similar concentrations in MS medium with cytokinins (e.g., BAP) for shoot induction. Monitor genetic variability by comparing responses across cultivars, as seen in chickpea studies where Annigeri showed higher regeneration efficiency than ICCV-10 .
Advanced Research Questions
Q. How can hormone concentrations be optimized for this compound in plant tissue culture, considering species-specific genetic variability?
- Methodological Answer : Conduct factorial experiments with varying concentrations of the compound (0.1–2.0 mg dm⁻³) combined with cytokinins (BAP or TDZ). Use ANOVA to compare shoot induction rates across species. For example, Dhaka and Kothari (2002) optimized PAA at 0.6 mg dm⁻³ + GA₃ for sunflower shoot elongation; similar iterative testing is advised .
Q. How to resolve contradictions in shoot induction efficiency across studies using indolyl acetic acid derivatives?
- Methodological Answer : Contradictions often arise from explant type, hormone combinations, or genetic factors. Meta-analysis of existing data (e.g., vs. 11) reveals that direct organogenesis (avoiding callus) improves reproducibility. Validate protocols using standardized explants (e.g., cotyledonary nodes) and controlled environmental conditions (25±2°C, 16-h photoperiod) .
Q. What analytical techniques confirm the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment. Structural confirmation via HR-MS (ESI⁺ mode) and ¹H/¹³C NMR. For crystalline batches, compare experimental XRD data with computational predictions (e.g., Mercury software). Note: SHELXL refinement can resolve disorder in the octyl chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
